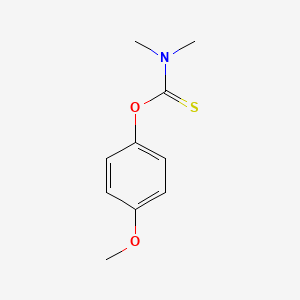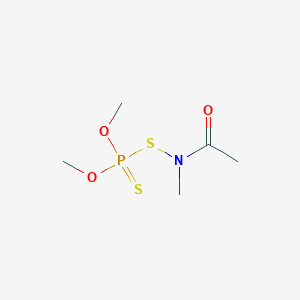
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide, commonly known as dimethoate, is an organophosphate compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide involves the reaction of dimethyl phosphorodithioate with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
(CH3O)2P(S)SH+CH3NCO→(CH3O)2P(S)SCH2N(CH3)CO
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphorothioate and N-methylacetamide.
Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Thiol-containing compounds are often used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Dimethyl phosphorothioate and N-methylacetamide.
Substitution: Various thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Employed in studies on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential effects on human health and its role in pesticide poisoning.
Industry: Utilized in the formulation of insecticides for agricultural use.
Mecanismo De Acción
The primary mechanism of action of N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide is the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect.
Comparación Con Compuestos Similares
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphate insecticide, also inhibiting acetylcholinesterase.
Chlorpyrifos: Widely used organophosphate with similar applications but different toxicity profile.
Uniqueness
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide is unique due to its specific chemical structure, which provides a balance between effectiveness and safety. Its relatively lower toxicity to mammals compared to other organophosphates makes it a preferred choice in many agricultural applications.
Propiedades
Número CAS |
13123-47-2 |
|---|---|
Fórmula molecular |
C5H12NO3PS2 |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
N-dimethoxyphosphinothioylsulfanyl-N-methylacetamide |
InChI |
InChI=1S/C5H12NO3PS2/c1-5(7)6(2)12-10(11,8-3)9-4/h1-4H3 |
Clave InChI |
HDLMZRWUXQBIAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)SP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

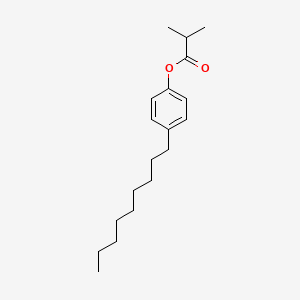
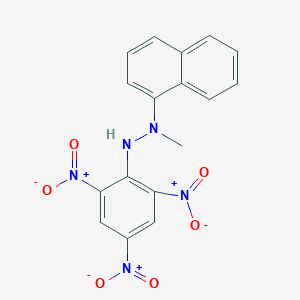
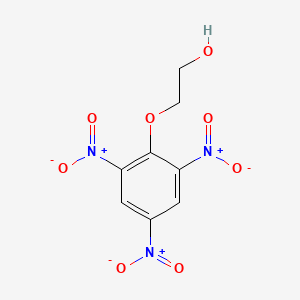
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)


![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
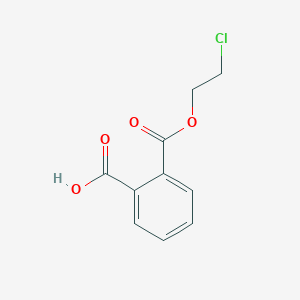
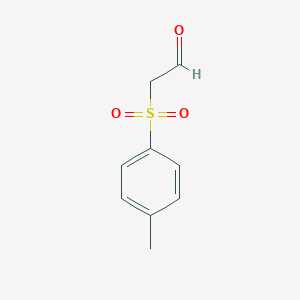
![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
